2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol
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Overview
Description
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is an organic compound that features a benzene ring substituted with nitro groups at the 3 and 5 positions, a sulfonyl group at the 1 position, and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol typically involves multiple steps. One common method includes:
Sulfonation: The addition of a sulfonyl group, often using sulfur trioxide or chlorosulfonic acid.
Ethanol Substitution: The final step involves the substitution of an ethan-1-ol group, which can be done through various organic reactions, such as nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of industrial-grade reagents and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol involves its reactive functional groups. The nitro groups can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol group.
3,5-Dinitrobenzenesulfonic acid: Lacks the ethan-1-ol group but has similar nitro and sulfonyl substitutions.
2-(3,5-Dinitrobenzene-1-sulfonyl)ethanoic acid: Contains a carboxylic acid group instead of an ethan-1-ol group.
Uniqueness
2-(3,5-Dinitrobenzene-1-sulfonyl)ethan-1-ol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various industrial applications.
Properties
CAS No. |
105897-14-1 |
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Molecular Formula |
C8H8N2O7S |
Molecular Weight |
276.23 g/mol |
IUPAC Name |
2-(3,5-dinitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H8N2O7S/c11-1-2-18(16,17)8-4-6(9(12)13)3-7(5-8)10(14)15/h3-5,11H,1-2H2 |
InChI Key |
DYHMDKXQMWHQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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